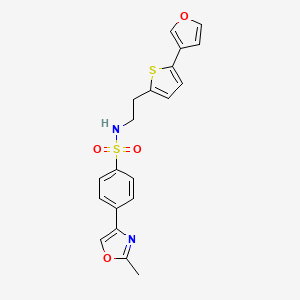

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. The molecule comprises:

- A benzenesulfonamide core substituted with a 2-methyloxazol-4-yl group at the para position.

- A thiophene-furan-ethyl side chain, where the thiophene ring is linked to a furan-3-yl group at position 5 and connected via an ethyl spacer to the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-14-22-19(13-26-14)15-2-5-18(6-3-15)28(23,24)21-10-8-17-4-7-20(27-17)16-9-11-25-12-16/h2-7,9,11-13,21H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUUIICOMJUNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a novel compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting data in a comprehensive manner.

Structural Overview

The compound consists of several key moieties:

- Furan ring : Known for its role in various biological activities.

- Thiophene ring : Often associated with antimicrobial and anticancer properties.

- Benzenesulfonamide group : Commonly involved in enzyme inhibition.

These structural components may synergistically contribute to the compound's biological efficacy.

Anticancer Properties

Research indicates that compounds with similar structural features, particularly those containing furan and thiophene, exhibit significant anticancer activities. For instance, derivatives of furan have been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

A study on related compounds demonstrated that certain furan-thiophene derivatives showed promising results against human lung cancer cell lines (A549, HCC827, NCI-H358), with IC50 values indicating effective cytotoxicity . The specific mechanisms of action often involve modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

The presence of furan and thiophene rings in N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide suggests potential antimicrobial properties. Furan derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria . Testing against common pathogens like Escherichia coli and Staphylococcus aureus could yield insights into the compound's efficacy as an antimicrobial agent.

The precise mechanism by which N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially leading to:

- Enzyme inhibition : The sulfonamide moiety may inhibit carbonic anhydrase or other relevant enzymes.

- Receptor modulation : The compound could act on various cellular receptors involved in cancer progression or microbial resistance.

Table 1: Summary of Biological Activities

Future Directions

Further research is necessary to fully elucidate the biological activity of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4-(2-methyloxazol-4-y)benzenesulfonamide. Potential areas for future study include:

- In vivo studies : To assess the therapeutic potential and safety profile.

- Mechanistic studies : To identify specific molecular targets and pathways affected by the compound.

- Structure–activity relationship (SAR) : To optimize the compound's efficacy by modifying structural components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related sulfonamide derivatives reported in the literature (Table 1).

Table 1: Structural Comparison of Selected Sulfonamide Derivatives

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines furan, thiophene, and oxazole, whereas analogues like those in favor benzo[d]thiazole or triazole cores . The 2-methyloxazol-4-yl group in the target compound contrasts with the thiazol-5-yl or oxadiazolyl substituents in , which may influence steric and electronic interactions with biological targets.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Halogens (Cl, Br) in and trifluoromethyl groups in enhance electrophilicity and metabolic stability. Side Chain Flexibility: The ethyl linker in the target compound provides conformational flexibility, unlike the rigid benzyl or aryloxy groups in .

Spectral Data :

- IR Spectroscopy : The target compound’s IR spectrum would show characteristic sulfonamide S=O stretches (~1240–1255 cm⁻¹) and C=N/C-O vibrations from oxazole (~1660 cm⁻¹), consistent with . Absence of C=O bands (cf. hydrazinecarbothioamides in ) confirms the absence of tautomerism.

- NMR Spectroscopy :

Potential Structure-Activity Relationships (SAR)

While biological data for the target compound are unavailable, insights can be inferred from analogues:

- Sulfonamide Core : Critical for hydrogen bonding in enzyme inhibition (e.g., anthrax lethal factor inhibitors in ).

- Heterocyclic Substituents : Oxazole and furan may enhance binding to polar active sites, whereas halogenated or trifluoromethyl groups (as in ) improve target affinity and pharmacokinetics.

- Side Chain Modifications : Flexible ethyl chains (target) vs. rigid aryl groups () may influence membrane permeability and bioavailability.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

A factorial design of experiments (DoE) is critical for systematic optimization. Key factors include reaction temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can identify interactions between variables, minimizing trial-and-error approaches . For example, highlights the use of DoE in chemical technology to reduce experimental runs while capturing parameter interdependencies. Orthogonal array testing (e.g., Taguchi methods) can further prioritize variables affecting yield and purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use multi-modal characterization:

- X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (as demonstrated in for similar sulfonamide derivatives).

- High-resolution NMR (¹H/¹³C, 2D COSY/HSQC) to verify substituent connectivity, particularly the thiophene-furan and oxazole motifs.

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Cross-referencing with computational simulations (e.g., DFT-optimized geometries) enhances reliability .

Q. What functional groups in this compound are most reactive, and how do they influence its physicochemical properties?

- The sulfonamide group (-SO₂NH-) contributes to hydrogen-bonding potential and solubility in polar solvents.

- The 2-methyloxazole moiety enhances metabolic stability due to steric hindrance (see for analogous trifluoromethyl-substituted compounds).

- The furan-thiophene hybrid system may exhibit π-π stacking interactions, critical for binding studies.

Polar surface area (PSA) and logP calculations (via software like MarvinSketch) should guide solvent selection and formulation strategies.

Advanced Research Questions

Q. How can computational modeling address challenges in predicting this compound’s reactivity in novel reactions?

Combine quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models trained on reaction databases. describes ICReDD’s approach using reaction path searches and experimental feedback loops. For instance, the oxazole ring’s electrophilicity can be modeled to predict regioselective modifications. MD simulations can further assess solvent effects on reaction kinetics.

Q. How should researchers resolve contradictions between in vitro activity and computational binding affinity predictions?

- Orthogonal validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally.

- Structural dynamics analysis : Use molecular dynamics (MD) simulations to assess conformational changes in the target protein that may reduce binding in physiological conditions.

- Meta-analysis : Compare discrepancies with structurally similar compounds (e.g., ’s dichlorobenzene-sulfonamide analogs) to identify scaffold-specific limitations.

Q. What methodologies are recommended for studying this compound’s in vivo pharmacokinetics, given its complex heterocyclic structure?

- Stable isotope labeling : Introduce ¹³C or ²H isotopes at the ethyl linker or methyloxazole group to track metabolic pathways via LC-MS/MS.

- Tissue distribution studies : Use radiolabeled (e.g., ¹⁴C) analogs combined with autoradiography (as in ’s trifluoromethyl-benzamide pharmacokinetic profiling).

- CYP450 inhibition assays : Screen for interactions using human liver microsomes to identify metabolic liabilities linked to the furan-thiophene moiety.

Methodological Notes

- Data Contradiction Analysis : Always cross-validate computational predictions (e.g., docking scores) with biophysical assays (SPR, ITC) to account for false positives/negatives .

- Stereochemical Purity : Chiral HPLC or capillary electrophoresis is essential for resolving enantiomers, particularly at the ethyl linker position .

- Troubleshooting Synthesis : If side products dominate, employ gradient-boosted ML models (e.g., XGBoost) to identify outlier conditions in reaction datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.